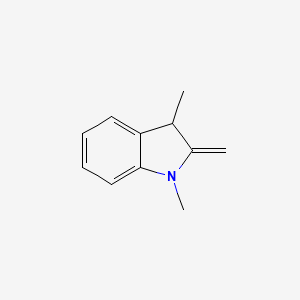

1,3-Dimethyl-2-methylene-1H-indoline

Description

Contextualization within Indoline (B122111) and Indole (B1671886) Chemistry

Indole and its reduced form, indoline, are fundamental scaffolds in a vast array of natural products and synthetic compounds with significant biological and material properties. Indole is an aromatic heterocyclic compound, characterized by a pyrrole (B145914) ring fused to a benzene (B151609) ring. The delocalization of pi-electrons across this bicyclic system imparts it with aromatic stability. In contrast, indoline features a saturated five-membered ring, lacking the aromaticity of the pyrrole moiety found in indole.

1,3-Dimethyl-2-methylene-1H-indoline can be considered a derivative of 1,3-dimethyl-1H-indole. The introduction of the exocyclic methylene (B1212753) group at the 2-position disrupts the aromaticity of the pyrrole ring found in its indole precursor, resulting in a non-aromatic indoline structure. This structural modification from an aromatic indole to a non-aromatic indoline containing a reactive exocyclic double bond is pivotal to its chemical character and reactivity. The synthesis of this compound can be achieved through various synthetic routes, including the reaction of 1,3-dimethylindole (B1617634) with formaldehyde (B43269) in the presence of an acid catalyst. ontosight.ai

Significance of the 2-Methylene Indoline Moiety in Organic Synthesis

The 2-methylene indoline moiety is a valuable and versatile building block in organic synthesis. This structural motif is essentially a cyclic enamine, a class of compounds known for their nucleophilic character at the alpha-carbon. masterorganicchemistry.comlibretexts.org The exocyclic double bond in this compound is electron-rich, making the terminal methylene carbon susceptible to attack by various electrophiles.

This inherent reactivity allows the 2-methylene indoline scaffold to participate in a range of chemical transformations, including alkylations, acylations, and cycloaddition reactions. libretexts.orglibretexts.orgyoutube.com For instance, enamines can react with alkyl halides in SN2 type reactions and with activated Michael acceptors in conjugate additions. masterorganicchemistry.comlibretexts.org The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes 2-methylene indoline derivatives, such as this compound, useful intermediates in the construction of more complex molecular architectures. The reactivity of this moiety is central to its utility in the synthesis of various heterocyclic systems and has been a subject of interest in the development of novel synthetic methodologies.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 71735-22-3 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

71735-22-3 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,3-dimethyl-2-methylidene-3H-indole |

InChI |

InChI=1S/C11H13N/c1-8-9(2)12(3)11-7-5-4-6-10(8)11/h4-8H,2H2,1,3H3 |

InChI Key |

XYKUJMLDHFKSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C)N(C2=CC=CC=C12)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dimethyl 2 Methylene 1h Indoline and Analogues

Classical and Named Reactions in Indoline (B122111) and Indole (B1671886) Synthesis

The construction of the core indole and indoline frameworks relies on several well-established named reactions. These methods provide the foundational scaffolds upon which further modifications can be made to achieve the target methylene (B1212753) indoline structure.

Fischer Indole Synthesis and its Variants (e.g., from arylhydrazines and ketones)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone for the preparation of substituted indoles. nih.govclockss.orgscispace.com The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govscispace.com The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) being effective. nih.govscispace.com

The mechanism proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound. nih.gov

Isomerization of the phenylhydrazone to its corresponding enamine tautomer. nih.govscispace.com

Protonation of the enamine, which then undergoes a cyclic clockss.orgclockss.org-sigmatropic rearrangement (a variation of the Claisen rearrangement) to produce a diimine intermediate. nih.gov

The diimine cyclizes to form a cyclic aminoacetal (aminal). nih.gov

Finally, under acid catalysis, this intermediate eliminates a molecule of ammonia (B1221849) (NH₃) to yield the aromatic indole ring. nih.gov

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole product. nih.gov A significant advantage of this method is that it can often be performed as a one-pot synthesis without the need to isolate the intermediate phenylhydrazone. clockss.org

Variants of the Fischer synthesis have expanded its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. nih.gov Specific to the synthesis of indolenine analogues, which are precursors to methylene indolines, methyl indolenines can be prepared in high yield through the Fischer synthesis by reacting o,m-tolylhydrazine hydrochlorides with ketones like isopropyl methyl ketone in acetic acid. scispace.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description | References |

| Reactants | Phenylhydrazine (or substituted derivative) and an aldehyde or ketone. | nih.gov, scispace.com |

| Conditions | Acidic (Brønsted or Lewis acids) and often elevated temperatures. | nih.gov, chemtube3d.com |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. | nih.gov |

| Key Rearrangement | clockss.orgclockss.org-sigmatropic rearrangement of the protonated enamine. | nih.gov |

| Process | Can be performed as a one-pot synthesis. | clockss.org |

| Variants | Buchwald modification (Pd-catalyzed), interrupted Fischer indolization. | nih.gov |

Conversion of Indoline Precursors to Methylene Indoline Systems

Once an indoline or indolenine (3H-indole) core is formed, it can be converted into a 2-methyleneindoline system. A direct method involves the methylation of a 2,3,3-trimethyl-3H-indole (an indolenine) with a suitable methylating agent, such as dimethyl sulfate (B86663), in the presence of an alkaline compound like magnesium oxide or sodium bicarbonate. google.comnih.gov This reaction directly introduces the N-methyl group and generates the exocyclic methylene group to form 1,3,3-trimethyl-2-methyleneindoline (B94422). google.comnih.gov

Another approach involves the Vilsmeier-Haack reaction. Treatment of 2,3,3-trimethyl-3H-indole with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) followed by hydrolysis leads to the formation of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole, a derivative containing the exocyclic double bond characteristic of methylene indolines. nih.gov Additionally, 2-methylene-3-aminoindolines can be synthesized from N-(2-formylaryl)sulfonamides in a one-pot reaction with secondary amines and calcium carbide, which serves as an alkyne source. beilstein-journals.org

Targeted Synthesis of 1,3-Dimethyl-2-methylene-1H-indoline

The specific synthesis of this compound can be achieved through methods that build upon the indole scaffold, either by condensation reactions that introduce the methylene group or by strategic alkylation of precursors.

Acid-Catalyzed Condensation Approaches (e.g., 1,3-dimethylindole (B1617634) with formaldehyde)

The Mannich reaction is a classic method for the aminomethylation of acidic C-H bonds, commonly found at the C3 position of indoles. chemtube3d.comnih.gov The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine (like dimethylamine), and an enolizable carbonyl compound, all under mildly acidic conditions. youtube.com The key reactive species is an electrophilic iminium ion, which is attacked by the nucleophilic C3 position of the indole. clockss.orgyoutube.com

For a substrate like 1,3-dimethylindole, the nucleophilic C3 position is blocked by a methyl group. However, a related reaction can be envisioned to introduce the required methylene precursor. A powerful reagent for this purpose is Eschenmoser's salt (dimethylaminomethyliodide), which is a stable, pre-formed iminium salt. wikipedia.org This reagent is a potent dimethylaminomethylating agent. wikipedia.org The reaction of an indole with Eschenmoser's salt would yield a gramine-type intermediate (a 3-(dimethylaminomethyl)indole). While this typically occurs at C3, in a C3-substituted indole, reaction at N1 is possible. Subsequent methylation of the tertiary amine followed by elimination would generate the exocyclic methylene group. wikipedia.org

The direct condensation of indoles with formaldehyde (B43269) under certain conditions can lead to complex mixtures, including the expected 3,3'-diindolylmethane (B526164) and the N-substituted 1-[1-(1H-indol-3-yl)methyl]-1H-indole. nih.gov This highlights the competition between C3 and N1 reactivity. For 1,3-dimethylindole, where C3 is unavailable, reaction with formaldehyde or its surrogates would be directed elsewhere, potentially leading to precursors for the 2-methylene group after several steps.

Alkylation and Methylation Strategies for Indoline Ring Systems

Alkylation and methylation are key strategies for functionalizing the indoline ring to build the target structure. Direct C3-alkylation of indoles can be challenging as it often competes with N-alkylation. researchgate.net Modern catalytic methods have been developed to control the regioselectivity of these reactions.

For example, iridium-catalyzed tandem dehydrogenation allows for the regio-selective C3- and N-alkylation of indolines using alcohols as the alkylating agents in an environmentally friendly aqueous system. nih.gov Furthermore, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the direct C3-methylation of indoles, effectively avoiding the undesired N-methylation side reaction. researchgate.net For the introduction of the "magic methyl group," various transition metal-catalyzed C-H methylation protocols have been developed, including those using rhodium and ruthenium catalysts. buchler-gmbh.com

Table 2: Modern Catalytic Alkylation Methods for Indoles/Indolines

| Catalyst System | Reaction Type | Selectivity | Reference |

| Iridium Complex | C-H/N-H Alkylation with Alcohols | Regio-selective C3- or N-alkylation | nih.gov |

| B(C₆F₅)₃ | C3-Alkylation with Amines | C3-selective, avoids N-alkylation | researchgate.net |

| Copper Hydride (CuH) | Alkylation with N-(benzoyloxy)indoles | Ligand-controlled N- vs. C3-alkylation | nih.gov |

| Rhodium/Ruthenium Complexes | C-H Methylation | C2- or ortho-selective methylation | buchler-gmbh.com |

The synthesis of this compound requires an N-methyl group. Traditional N-alkylation methods often employ stoichiometric amounts of strong bases to form an indole anion, followed by reaction with hazardous alkylating agents like methyl iodide or dimethyl sulfate. sigmaaldrich.com

More modern and safer approaches have been developed. One such method uses dimethyl carbonate as a methylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). sigmaaldrich.com This provides nearly quantitative yields of N-methylated indoles under mild conditions. sigmaaldrich.com

For indolenine precursors, N-alkylation is a direct route to methylene indolines. For example, the methylation of 2,3,3-trimethylindolenine (B142774) with dimethyl sulfate in the presence of a base like magnesium oxide directly yields 1,3,3-trimethyl-2-methyleneindoline. google.comnih.gov This transformation involves the quaternization of the indolenine nitrogen, followed by deprotonation of the C2-methyl group to form the exocyclic double bond. Other catalytic systems, such as those based on ruthenium, can efficiently N-alkylate indoline derivatives using alcohols as the alkyl source. wikipedia.org The reaction of amino-substituted indoles with DMF-dialkylacetals under microwave irradiation has also been explored as a method for N-alkylation. orgsyn.org

Catalytic Methylation Techniques (e.g., transition metal catalysis)

The introduction of methyl groups onto the indole framework is a critical step in the synthesis of this compound. While traditional methods often rely on strong bases and methylating agents like methyl iodide, which is highly toxic, modern approaches have focused on catalytic techniques to improve efficiency and selectivity. google.com

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct C-2 methylation of indoles. rsc.org Research has demonstrated a method for the site-specific C-2 methylation of indole substrates using a palladium catalyst. rsc.org This process often involves the use of a directing group on the indole nitrogen to guide the metal catalyst to the desired position. For instance, a pyrimidyl moiety can be employed as a removable directing group, facilitating the methylation at the C-2 position. The reaction's efficiency can be promoted by additives such as potassium fluoride (B91410) (KF). rsc.org

Another approach involves the use of dimethyl carbonate (DMC) as a less toxic methylating agent. google.comgoogle.com This method can be used for the N-methylation of indole compounds and, by adjusting reaction conditions, can also achieve C-methylation. google.com The selectivity between N- and C-methylation can be controlled by the choice of base and the use of phase transfer catalysts (PTCs) like 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide, which can suppress the formation of C,N-dimethylated by-products. google.comgoogle.com

| Catalyst/Reagent | Substrate | Product | Yield | Reference |

| Palladium catalyst / KF | N-2-pyrimidyl indole | C-2 methylated indole | Moderate to good | rsc.org |

| Dimethyl carbonate / K₂CO₃ | Indole-3-acetonitrile | 1-methylindol-3-acetonitrile | 89% | google.com |

| Dimethyl carbonate / K₂CO₃ / Tetrabutylammonium bromide | Indole-3-acetonitrile | 1-methylindole-3-acetonitrile | ~90% | google.com |

Multicomponent Reaction Pathways

In the context of indoline synthesis, MCRs provide a powerful platform for generating structural diversity. Copper-catalyzed MCRs, for example, have been developed for the synthesis of diverse spirotetrahydrocarbazoles starting from 2-methylindole (B41428), aromatic aldehydes, and various dienophiles. nih.gov These reactions proceed through the in situ generation of key intermediates, showcasing the power of MCRs to construct complex molecular architectures in a single step. nih.gov

Knoevenagel and Michael Addition Sequences

A frequently employed strategy within multicomponent reactions involves a domino sequence of Knoevenagel condensation followed by a Michael addition. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. sciforum.net This newly formed α,β-unsaturated system is then a prime candidate for a Michael addition.

This sequence is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For instance, the reaction between an aldehyde and an active methylene compound, such as a pyrazolone, can initiate a Knoevenagel condensation. The resulting product can then undergo a rapid Michael addition with a second molecule of the nucleophile. nih.gov Such tandem reactions have been utilized to generate site-specifically labeled antibody-drug conjugates, highlighting the robustness and selectivity of this sequence. nih.gov The synthesis of dihydrofuropyrido[2,3-d]pyrimidines has also been achieved through a domino Knoevenagel condensation–Michael addition–cyclization pathway. rsc.org Similarly, this sequence is key in the three-component synthesis of annulated imidazo[1,2-a]pyridines. nih.gov

Cascade Reactions for Complex Indoline Architectures

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step. These reactions are highly desirable as they allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency. researchgate.net

For the synthesis of complex indoline frameworks, cascade reactions offer a direct route. For example, N-fused indolines can be synthesized from simple indoles through a cascade sequence involving the reduction of a nitro group and a dearomatizing cyclization, mediated by iron and hydrochloric acid or catalyzed by Cu(OTf)₂ or TfOH. researchgate.net Radical cascade reactions, sometimes initiated by methods like sonication, have also been developed for the synthesis of functionalized indolines from precursors like 2-(((N-aryl)amino)methyl)acrylates and formamides. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Mediator | Product Type | Reference |

| Reduction/Cyclization Cascade | Nitro-substituted indoles | Iron/HCl or Cu(OTf)₂/TfOH | N-fused indolines | researchgate.net |

| Radical Cascade | 2-(((N-aryl)amino)methyl)acrylates, formamides | Ultrasonic irradiation, FeSO₄·7H₂O | Functionalized indolines | researchgate.net |

Advanced Synthetic Transformations for Methylene Indolines

Beyond the initial construction of the indoline core, further transformations can be employed to modify or functionalize the methylene indoline structure. These advanced methods include dehydrogenation to form aromatic indoles and novel electrochemical synthesis techniques.

Dehydrogenation of Indolines to Indoles

The dehydrogenation, or aromatization, of an indoline ring system to form the corresponding indole is a significant transformation. This process can be achieved through various means, including enzymatic and surface-catalyzed methods. Cytochrome P450 enzymes have been shown to catalyze the aromatization of indoline to indole through a novel dehydrogenation pathway. nih.gov

In the context of materials science, particularly for hydrogen storage applications, the dehydrogenation of substituted indolines is a key area of research. For example, the dehydrogenation of 2-methylindoline (B143341) has been studied on platinum surfaces. nih.gov These studies show that dehydrogenation occurs sequentially, with intermediates like 2-methylindole being formed before further reactions take place at higher temperatures. nih.gov This highlights the potential to control the dehydrogenation process to selectively yield desired indole products from indoline precursors.

Electrochemical Synthesis Methods

Electrochemical synthesis has gained prominence as a sustainable and powerful tool in modern organic chemistry. By using electricity to drive chemical reactions, it often avoids the need for harsh chemical oxidants or reductants. organic-chemistry.org

Electrocatalytic methods have been developed for the synthesis of indoles through the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.org This approach uses an organic redox catalyst and avoids the need for external chemical oxidants, making it an environmentally benign process. organic-chemistry.org Furthermore, electrochemical methods have been employed for the dearomative [2+2] cycloaddition of N-acyl indoles with alkynes, leading to the formation of cyclobutene-fused indolines under mild, transition-metal-free conditions. rsc.org An electrocatalytic triamination of alkynes has also been reported, which provides access to functionalized 2,3-diimino indolines and 2,3-diamino indoles, showcasing the versatility of electrochemistry in constructing complex indoline scaffolds. rsc.org

| Method | Reactants | Key Features | Product | Reference |

| Electrocatalytic Dehydrogenative Cyclization | 2-vinylanilides | Organic redox catalyst, oxidant-free | Substituted indoles | organic-chemistry.org |

| Electrochemical [2+2] Cycloaddition | N-acyl indoles, alkynes | Transition-metal-free, mild conditions | Cyclobutene-fused indolines | rsc.org |

| Electrocatalytic Triamination | Alkynes, anilines | TEMPO as redox catalyst, oxidant-free | 2,3-diimino indolines, 2,3-diamino indoles | rsc.org |

Optimization of Synthetic Strategies and Yield Enhancement

A key strategy involves the methylation of a 2,3,3-trimethylindolenine precursor using a methylating agent in the presence of an alkaline compound. The careful selection of the base and control of the reaction's pH have been identified as critical factors in maximizing the yield of the desired 2-methyleneindoline product.

Detailed research findings have demonstrated that specific combinations of reagents and conditions can lead to substantial improvements in yield. For instance, the use of dimethyl sulfate as the methylating agent in an aqueous suspension with a suitable base has proven effective. The temperature of the reaction is also a critical parameter, with optimal yields being achieved within a specific range.

The following data tables, derived from synthetic protocols for a closely related analogue, illustrate the impact of different reaction conditions on the final yield.

Table 1: Effect of Base and Reaction Conditions on the Yield of 1,3,3-Trimethyl-2-methyleneindoline

| Entry | Precursor | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2,3,3-Trimethylindolenine | Dimethyl sulfate | Sodium bicarbonate | Water | 65 | 5 | 82 |

| 2 | 2,3,3-Trimethylindolenine | Dimethyl sulfate | Magnesium oxide | Water | 60-65 | 3 | 85.5 |

This table is generated based on data from a patented synthetic process for a closely related analogue and is intended for illustrative purposes.

The data indicates that while both sodium bicarbonate and magnesium oxide can be used as the alkaline medium, magnesium oxide, combined with a slightly shorter reaction time, resulted in a higher yield of the final product. google.com The process emphasizes maintaining the reaction temperature within a narrow range of 60-65°C to ensure optimal reaction kinetics and minimize the formation of byproducts. google.com

Furthermore, the pH of the reaction medium is a crucial factor that is carefully controlled to be between 8 and 9. google.com This is achieved through the appropriate choice and amount of the alkaline compound, ensuring an environment that favors the desired methylation and subsequent rearrangement to form the exocyclic methylene group. google.com The work-up procedure, which involves separation and vacuum distillation, is also a key step in obtaining the pure product. google.com These optimized strategies provide a robust framework for the high-yield synthesis of this compound and its analogues.

Chemical Reactivity and Transformation Mechanisms of 1,3 Dimethyl 2 Methylene 1h Indoline

Reactivity Profile of the 2-Methylene Group

The exocyclic C=C double bond, often referred to as the 2-methylene group, is highly polarized due to the adjacent nitrogen atom within the indoline (B122111) core. This polarization renders the terminal carbon atom nucleophilic, making it susceptible to attack by various electrophiles. This reactive nature is the basis for its participation in addition, polymerization, and condensation reactions.

The electron-rich double bond of 2-methyleneindoline derivatives readily participates in addition reactions, particularly cycloadditions. These reactions are crucial for the construction of complex heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The 2-methyleneindoline system can act as a dienophile in Diels-Alder reactions, although this is less common. More frequently, related indolo-2,3-quinodimethanes, which feature a diene system incorporating the indole (B1671886) core, undergo [4+2] cycloadditions with electron-poor dienophiles to form carboline derivatives. libretexts.orgias.ac.in The reactivity in these concerted, pericyclic reactions is governed by the frontier molecular orbitals of the diene and the dienophile. libretexts.orgias.ac.in

1,3-Dipolar Cycloaddition: This is a significant reaction pathway for 2-methyleneindolines. The reaction occurs between a 1,3-dipole (like a nitrile oxide, azide (B81097), or nitrone) and a dipolarophile (the methyleneindoline) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com For instance, the reaction of an azide with an alkyne (a common dipolarophile) yields a triazole. youtube.com These reactions are known for their high degree of stereoselectivity and regioselectivity, providing a powerful tool for synthesizing complex molecules. wikipedia.org The mechanism is concerted, proceeding through a cyclic transition state. wikipedia.orgyoutube.com

A prominent application of the methylene (B1212753) group's reactivity is in the synthesis of spiropyrans. The condensation of 1,3,3-trimethyl-2-methyleneindoline (B94422) (a close analog known as Fischer's base) with substituted salicylaldehydes is a classic method for preparing photochromic spiropyrans. mdpi.comnih.gov This reaction involves the nucleophilic attack of the exocyclic methylene carbon onto the aldehyde carbon, followed by cyclization and dehydration to form the spirocyclic compound. mdpi.comnih.gov

The vinyl-like structure of the 2-methylene group allows 1,3-dimethyl-2-methylene-1H-indoline and its analogs to act as monomers in polymerization reactions. Specifically, derivatives like 1,3,3-trimethyl-2-methyleneindoline are used as reactants in the synthesis of photochromic homopolymers. sigmaaldrich.comsigmaaldrich.com This capability is harnessed to incorporate the unique photochromic properties of the resulting spiropyran units into larger macromolecular chains.

The reactivity of the 2-methylene group is prominently featured in Knoevenagel condensation reactions. wikipedia.orgmychemblog.com This reaction involves the nucleophilic addition of a carbanion, derived from an active methylene compound, to an electrophilic C=C or C=O bond, followed by elimination of water. wikipedia.org While the classic Knoevenagel reaction involves aldehydes or ketones, the polarized double bond in 2-methyleneindoline serves as a vinylogous equivalent.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), such as -CN, -COR, or -COOR, which increase the acidity of the methylene protons. wikipedia.org Examples include malononitrile, barbituric acid, and thiazolidine-2,4-dione. oszk.hunih.gov The reaction is typically catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate. wikipedia.orgoszk.hu The mechanism involves the base-catalyzed formation of an iminium ion (if the catalyst is a primary or secondary amine) or direct attack of the enolate of the active methylene compound. acs.org

For example, 2,5-disubstituted indole-3-carboxaldehydes undergo efficient Knoevenagel condensation with barbiturates and thiazolidine-2,4-dione under microwave-assisted, solvent-free conditions, demonstrating the utility of this reaction for creating complex indole-based structures. nih.gov

| Active Methylene Compound | Indole Reactant | Catalyst | Product Type |

| Barbituric Acid | 2,5-disubstituted indole-3-carboxaldehydes | NH₄OAc (microwave, solvent-free) | Indolyl-substituted barbiturate |

| Thiazolidine-2,4-dione | 2,5-disubstituted indole-3-carboxaldehydes | NH₄OAc (microwave, solvent-free) | Indolyl-substituted thiazolidinone |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine | Conjugated enone |

| Malonic acid | Syringaldehyde | Piperidine/Pyridine | Unsaturated carboxylic acid |

This table presents examples of Knoevenagel condensations involving indole derivatives or similar aromatic aldehydes with various active methylene compounds, illustrating the general reaction pattern. wikipedia.orgmychemblog.comnih.gov

Electrophilic and Nucleophilic Reactions of the Indoline Core

The indoline core, comprising a benzene (B151609) ring fused to a pyrrolidine (B122466) ring, also possesses distinct reactive characteristics. The aromatic portion can undergo electrophilic substitution, while the nitrogen and the adjacent C2 position are involved in unique transformations, including reactions with azides.

The indole ring system is electron-rich and thus highly reactive towards electrophiles. ic.ac.uk Electrophilic aromatic substitution typically occurs preferentially at the C3 position of the indole nucleus. However, in 2-methyleneindoline, the C2 and C3 positions are part of the methylene group and the quaternary carbon, respectively. Therefore, electrophilic substitution is directed to the benzene ring.

Halogenation is a representative electrophilic substitution reaction. The reaction of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine proceeds readily to yield the corresponding 3-haloindoles in high yields, often without the need for a Lewis acid catalyst. mdpi.com This highlights the high reactivity of the indole ring. For this compound, electrophilic attack would be expected on the benzene portion of the molecule, with the position of substitution (C4, C5, C6, or C7) being influenced by the directing effects of the fused heterocyclic ring and any existing substituents.

| Halogenating Agent | Indole Substrate | Product | Yield |

| NCS | 2-CF₃-indole | 3-Chloro-2-CF₃-indole | 95% |

| NBS | 2-CF₃-indole | 3-Bromo-2-CF₃-indole | 98% |

| I₂ | 2-CF₃-indole | 3-Iodo-2-CF₃-indole | 96% |

This table showcases the high efficiency of halogenation on an electron-deficient indole, indicating the inherent reactivity of the ring system. mdpi.com

The reaction of indole derivatives with arylsulfonyl azides is a key transformation that demonstrates the nucleophilicity of the indole system and leads to products existing in tautomeric forms. When 1-methylindole (B147185) is heated with an arenesulfonyl azide, the reaction primarily yields 2-arylsulphonylimino-1-methylindoline, along with the 3-arylsulphonyl-aminoindole as a minor product. rsc.org

This reaction proceeds via an electrophilic attack of the azide on the indole. The formation of the two distinct products highlights the existence of a tautomeric equilibrium between the 2-aminoindole and 2-iminoindoline forms. researchgate.net

2-Iminoindoline form: The major product, where the sulfonylamino group is attached to the C2 carbon via a double bond.

2-Aminoindole form: The isomeric structure where a proton has shifted to create an aromatic indole ring with an exocyclic amino group at C2. researchgate.netrsc.org

This tautomerism is a form of prototropy, involving the relocation of a proton. wikipedia.org The relative stability and reactivity of each tautomer can be influenced by substituents and reaction conditions, directing the outcome of subsequent transformations. The 2-aminoindole/2-iminoindoline pair serves as a versatile precursor for synthesizing more complex, fused heterocyclic systems. researchgate.net

Cycloaddition Reactions

The exocyclic methylene group of this compound serves as a key reactive site for cycloaddition reactions. This functionality allows the molecule to participate as a 2π-electron component in various cycloaddition processes, leading to the formation of complex cyclic and spirocyclic structures.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. atc.iolibretexts.orgupenn.edu In this context, the exocyclic double bond of this compound can act as the dienophile, reacting with a conjugated diene. The reaction involves the concerted movement of six π-electrons to form a new cyclohexene (B86901) ring. atc.io

While specific studies detailing the Diels-Alder reactions of this compound are not extensively documented in readily available literature, its close analogue, 1,3,3-Trimethyl-2-methyleneindoline (commonly known as Fischer's base), is well-established as a reactant in cycloaddition reactions. arkat-usa.orgscbt.comsigmaaldrich.com The reactivity is governed by the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. libretexts.org The electron-rich nature of the enamine-like system in methyleneindolines suggests they would react efficiently with electron-poor dienes.

The general transformation can be depicted as the reaction between the methyleneindoline and a generic diene, leading to a spirocyclic indoline derivative where the newly formed six-membered ring is attached at the C2 position.

| Reactant A | Reactant B | Product Type | Reaction Type |

| This compound | Conjugated Diene | Spiro[cyclohexene-1,2'-indoline] | [4+2] Cycloaddition |

Intramolecular [3+2] Cycloaddition Pathways and Selectivity

The [3+2] cycloaddition is a key reaction for constructing five-membered heterocyclic rings. uchicago.edunih.gov Fischer's base and its derivatives have been shown to participate in formal [3+2] cycloaddition reactions, serving as two-carbon building blocks. rsc.org For instance, a catalyst-free reaction between Fischer's base and 3-isothiocyanato oxindoles yields bispiro[Fischer's base-oxindole] hybrids. rsc.org

In this process, the methyleneindoline acts as the nucleophilic component, initiating a cascade reaction. The reaction proceeds with high diastereoselectivity, affording complex products with three adjacent quaternary stereocentres in good yields. rsc.org The mechanism is proposed to be a formal cycloaddition, where the methyleneindoline first acts as an acceptor and then as a donor. rsc.org This reactivity highlights the utility of methyleneindolines in generating structurally diverse and complex heterocyclic systems.

A study on the reaction of Fischer's base with 3-isothiocyanato oxindoles reported the formation of bispiro products with the following characteristics:

| Product | Yield | Diastereomeric Ratio (dr) |

| Bispiro[Fischer's base-oxindole] hybrid | up to 82% | >20:1 |

Table based on findings from a study on Fischer's base-triggered formal (3+2) cycloadditions. rsc.org

Oxidation and Reduction Pathways

The indoline core and the exocyclic methylene group are susceptible to both oxidation and reduction, allowing for the synthesis of a variety of functionalized indole and indoline derivatives.

Ozonolysis for Ketone Intermediate Formation

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds to form carbonyl compounds. The exocyclic C=C bond in this compound is susceptible to this reaction. Treatment with ozone (O₃) would lead to the formation of an unstable primary ozonide, which would then rearrange to the more stable final ozonide. Subsequent workup under reductive conditions (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the ozonide to yield the corresponding ketone, 1,3-dimethylindolin-2-one. This reaction provides a direct route to convert the methylene functionality into a carbonyl group, a key intermediate for further synthetic transformations.

Oxidation of Indoline Derivatives (e.g., N-acetylindolines)

The indoline ring system itself can undergo oxidation. While direct oxidation of this compound is complex due to the reactive methylene group, related indoline derivatives are known to be oxidized. For instance, chemoenzymatic methods have been developed for the synthesis of various indole-containing derivatives. nih.gov L-amino acid oxidase (L-AAO), for example, can be used for the oxidation of tryptophan derivatives to the corresponding indole-3-pyruvate analogues. nih.gov The nitrogen atom in the indoline ring, with its lone pair of electrons, is a potential site for oxidation, which can lead to the formation of various oxidized products, depending on the reagents and conditions used. uchicago.edu

Reduction of Indol-3-one (B1248957) Derivatives

The reduction of indole and its derivatives, including indolenines (which are structurally related to the protonated form of methyleneindolines), is a common method for synthesizing indolines. acs.orgacs.org Various reducing agents can be employed, including borane (B79455) reagents in the presence of trifluoroacetic acid, which can reduce indoles to indolines rapidly and in good yields. google.com Another effective method is the use of a Hantzsch dihydropyridine (B1217469) as a hydrogen source in the presence of a Brønsted acid catalyst for the transfer hydrogenation of indole derivatives. organic-chemistry.org These methods allow for the selective reduction of the pyrrole (B145914) ring of the indole system. The reduction of an indol-3-one derivative would typically involve the conversion of the ketone functionality at the 3-position to a hydroxyl group or its complete removal to a methylene group, depending on the reducing agent and reaction conditions.

| Substrate Type | Reagent/Catalyst | Product Type |

| Indole Derivatives | Borane/Trifluoroacetic Acid | Indoline Derivatives google.com |

| Indole Derivatives | Hantzsch Ester/Brønsted Acid | Indoline Derivatives organic-chemistry.org |

| N-(tert-butoxycarbonyl)indoles | Polymethylhydrosiloxane/Palladium | N-(tert-butoxycarbonyl)indolines organic-chemistry.org |

Rearrangement Reactions

The reactivity of this compound, a cyclic enamine commonly known as Fischer's base, involves the formation of a stabilized indoleninium cation upon reaction with electrophiles. This cation intermediate is a key structure in its chemistry. While carbocation intermediates in other systems are often prone to rearrangements like hydride or alkyl shifts to achieve greater stability, the indoleninium cation derived from Fischer's base is already significantly stabilized by resonance.

Consequently, classic named rearrangements such as the Beckmann rearrangement are not characteristic transformations for this specific molecule. However, rearrangement in a broader sense can occur under specific conditions. For instance, in the context of certain polymerization reactions catalyzed by metallocene complexes, a 1,2-rearrangement has been identified as a potential chain release mechanism. researchgate.net This indicates that while large-scale skeletal rearrangements are not typical, subtle shifts can play a role in specific, complex transformations.

General types of rearrangement reactions that can occur in organic chemistry, particularly those involving carbocation intermediates, are listed in the table below.

| Rearrangement Type | Migrating Group | General Description |

| Hydride Shift | H⁻ (Hydride ion) | A hydrogen atom with its pair of electrons moves to an adjacent carbocation center. |

| Alkyl Shift | R⁻ (Alkyl group) | An alkyl group migrates with its electron pair to an adjacent carbocation, typically forming a more stable carbocation. masterorganicchemistry.com |

| Pinacol Rearrangement | Alkyl or Aryl group | A 1,2-migration in a 1,2-diol system under acidic conditions, proceeding through a carbocation intermediate. |

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic investigations provide fundamental insights into how this compound participates in chemical reactions. While studies dedicated specifically to its rearrangement mechanisms are limited, extensive research into the reactions of related methylene-containing heterocycles using computational chemistry offers a clear framework for understanding the underlying principles.

Bond Formation and Cleavage Dynamics

The dynamics of bond formation and cleavage in reactions involving enamines like this compound are often more complex than a simple one-step process. In polar reactions, such as cycloadditions, the transformation is governed by significant electronic shifts that precede the final formation of new covalent bonds. researchgate.net

A key concept in understanding these dynamics is the Global Electron Density Transfer (GEDT), which quantifies the amount of electron density flowing from the nucleophile (the enamine) to the electrophile at the transition state. researchgate.net A high GEDT value indicates a highly polar process where substantial charge redistribution occurs, effectively initiating the bond-forming process before the atoms are at their final bonding distance. Topological analyses of the electron density at the transition state have shown that the formation of the new sigma bonds has often not yet significantly begun, even though the fate of the reaction is determined. researchgate.net

The process for a polar reaction can be conceptually broken down as follows:

| Stage | Description | Key Characteristics |

| 1. Reactant Approach | The nucleophilic enamine and an electrophile approach each other. | Governed by electrostatic interactions and orbital overlap. |

| 2. Transition State | The highest energy point on the reaction coordinate is reached. | Characterized by significant GEDT; partial charges are highly developed. Bond lengths are intermediate between reactants and products. |

| 3. Bond Formation | New sigma (σ) bonds are fully formed, leading to the final product. | The electron density localizes to form stable covalent bonds. |

Transition State Analysis

Transition state analysis, primarily conducted through computational methods like Density Functional Theory (DFT), is a powerful tool for dissecting reaction mechanisms. researchgate.net By modeling the reaction pathways, researchers can calculate the structures and activation energies (ΔG‡) of the transition states (TSs), which in turn explains the observed reaction rates and selectivities (e.g., regio- and stereoselectivity).

For a molecule like this compound, which has distinct nucleophilic centers, DFT calculations can predict the most likely site of attack by an electrophile. This is achieved by comparing the activation energies of the various possible transition states. The pathway with the lowest activation energy will be the most favorable and will dictate the major product formed.

A computational study on the hetero-Diels-Alder reaction of 3-methylene-2,4-chromandione, a compound with a similar exocyclic methylene group, illustrates this approach. researchgate.net The analysis revealed that the reaction's high polarity and a very low activation energy for a specific transition state (TS-4on) were responsible for the observed selectivity. researchgate.net Similar principles apply to the reactions of this compound.

The following table presents hypothetical data from a DFT analysis (e.g., at the B3LYP/6-311G(d,p) level) of an electrophilic addition to this compound, demonstrating how such data is used to determine reaction outcomes.

| Parameter | Transition State A (C-attack) | Transition State B (N-attack) | Interpretation |

| Relative Activation Energy (ΔG‡) | 0.0 kcal/mol (Reference) | +12.5 kcal/mol | The significantly lower activation energy for TS A indicates that attack at the carbon of the methylene group is vastly preferred over attack at the nitrogen atom. |

| Forming C-E Bond Length (Å) | 2.15 Å | --- | The elongated partial bond between the methylene carbon (C) and the electrophile (E) is characteristic of the transition state. |

| Forming N-E Bond Length (Å) | --- | 2.40 Å | The N-E distance in this higher-energy transition state would also be elongated. |

| Calculated GEDT (e) | 0.35 e | 0.18 e | The higher electron transfer in TS A supports a more favorable, polar interaction along this pathway. |

Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 2 Methylene 1h Indoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In 1,3-dimethyl-2-methylene-1H-indoline, distinct signals are expected for the aromatic protons, the exocyclic methylene (B1212753) protons, the methine proton at the C3 position, and the two methyl groups.

The aromatic region of the spectrum would typically display a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring of the indoline (B122111) core. Their specific chemical shifts and coupling patterns are influenced by their position relative to the nitrogen atom and the fused five-membered ring.

The exocyclic methylene (=CH₂) protons are expected to appear as two distinct singlets or a narrowly coupled AX system in the olefinic region of the spectrum. The N-methyl (N-CH₃) group will present as a singlet, with its chemical shift influenced by the electron-donating nitrogen atom. The C3-methyl (C-CH₃) group will appear as a doublet due to coupling with the adjacent methine proton (C3-H). The methine proton itself would likely be observed as a quartet, being coupled to the three protons of the C3-methyl group.

For comparison, the related compound 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base) shows characteristic ¹H NMR signals that help in assigning the peaks for this compound. chemicalbook.com Similarly, the spectra of other indole (B1671886) derivatives, such as N-methylindole, provide reference points for the chemical shifts of the aromatic and methyl protons. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methylene (=CH₂) | 4.5 - 5.5 | Singlet (x2) or AX System |

| Methine (C3-H) | 3.5 - 4.0 | Quartet |

| N-Methyl (N-CH₃) | 2.8 - 3.2 | Singlet |

| C3-Methyl (C-CH₃) | 1.2 - 1.6 | Doublet |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The quaternary carbons of the benzene ring fused to the pyrroline (B1223166) ring will have characteristic shifts. The carbon of the exocyclic methylene group (=CH₂) and the C2 carbon to which it is attached will also have distinctive chemical shifts in the olefinic region. The N-methyl and C3-methyl carbons will appear in the upfield aliphatic region of the spectrum. The methine carbon (C3) will also be found in the aliphatic region.

Data from related structures like N-methylindole researchgate.net and various substituted indoles rsc.org are invaluable for predicting the ¹³C NMR spectrum of the title compound.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 160 - 170 |

| Aromatic Quaternary Carbons | 140 - 155 |

| Aromatic CH Carbons | 110 - 130 |

| Methylene (=CH₂) | 90 - 100 |

| Methine (C3) | 40 - 50 |

| N-Methyl (N-CH₃) | 30 - 35 |

| C3-Methyl (C-CH₃) | 15 - 25 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure. mdpi.com

COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, for instance, confirming the coupling between the C3-methine proton and the C3-methyl protons. It would also help in deciphering the coupling network within the aromatic ring protons.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would allow for the definitive assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts (e.g., C3-H to C3, N-CH₃ protons to the N-methyl carbon). hmdb.ca

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the N-methyl protons to the C2 and the adjacent aromatic quaternary carbon, and from the C3-methyl protons to the C3 and C2 carbons. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. mdpi.com The IR spectrum of this compound would exhibit several characteristic absorption bands.

The C-H stretching vibrations of the aromatic ring are typically observed in the range of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methine groups would appear just below 3000 cm⁻¹. A key feature would be the C=C stretching vibration of the exocyclic methylene group, expected around 1640-1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the N-methyl indoline moiety would likely be found in the 1200-1350 cm⁻¹ range. The region below 1000 cm⁻¹ constitutes the fingerprint region, which is unique for every compound and can be used for identification by comparison with a reference spectrum.

For instance, the IR spectrum of the related Fischer's base shows characteristic absorptions for the methylene and trimethyl groups. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Stretch (Exocyclic Methylene) | 1640 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore system in this compound, consisting of the benzene ring conjugated with the exocyclic double bond through the nitrogen atom, is expected to give rise to characteristic absorption bands in the UV region.

Typically, indole and its derivatives exhibit strong absorption bands corresponding to π → π* transitions. researchgate.net For this compound, one would expect absorption maxima (λ_max) in the range of 250-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. The extended conjugation provided by the exocyclic methylene group is likely to shift the absorption to longer wavelengths compared to a simple N-methylindoline.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. scirp.org In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) undergoes fragmentation. azom.com

For this compound (C₁₁H₁₃N), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (159.23 g/mol ). The fragmentation pattern would be characteristic of the indoline structure. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules or radicals. scirp.org

A prominent fragmentation pathway could be the loss of a methyl radical (CH₃•) from the molecular ion to give a fragment at m/z 144. This could arise from the cleavage of either the N-methyl or the C3-methyl group. Further fragmentation could involve the loss of ethene (C₂H₄) or other small molecules, leading to the formation of stable aromatic cations. The fragmentation of related indole derivatives often shows a characteristic ion at m/z 130. mdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 130 | [M - C₂H₅]⁺ or other rearrangements |

X-ray Diffraction (XRD) for Solid-State Structural Analysisresearchgate.net

X-ray Diffraction (XRD) is a paramount analytical technique for the unambiguous determination of the solid-state structure of a crystalline compound. For this compound, this method would provide definitive proof of its three-dimensional molecular architecture. The analysis involves directing X-rays onto a single crystal of the substance. The electrons of the atoms within the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the crystal lattice can be mapped out. This technique is crucial for confirming the molecule's connectivity and stereochemistry, providing data that is unattainable by other spectroscopic methods. Although a powerful tool, specific crystallographic data for this compound is not widely reported in publicly available literature.

A primary outcome of a successful XRD analysis is the precise measurement of all bond lengths and bond angles within the molecule. This data offers a definitive confirmation of the compound's covalent framework. For this compound, XRD would determine the exact lengths of the carbon-carbon and carbon-nitrogen bonds within the indoline ring, the exocyclic methylene double bond (C=CH₂), and the bonds associated with the methyl substituents.

Similarly, the bond angles throughout the molecule would be accurately determined, revealing the planarity of the ring system and the geometry around each atom. This information is fundamental for understanding the molecule's steric and electronic properties. While general bond lengths for similar structures are known, specific experimental values for this compound are contingent on a dedicated crystallographic study.

Interactive Table: Representative Bond Lengths and Angles Determined by XRD

Note: The following table is a representative example of the type of data obtained from XRD analysis. Specific experimental values for this compound are not available in the referenced literature.

| Bond/Angle | Atoms Involved | Typical Value (Å or °) |

| Bond Length | C=C (exocyclic) | ~1.34 Å |

| Bond Length | C-N (ring) | ~1.38 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | N-CH₃ | ~1.47 Å |

| Bond Angle | C-N-C (ring) | ~108-110° |

| Bond Angle | C-C-C (ring) | ~120° (aromatic part) |

Beyond the structure of a single molecule, XRD analysis reveals how molecules arrange themselves in the solid state. This is described by the unit cell and the space group. The unit cell is the smallest repeating parallelepiped that can be used to build the entire crystal lattice. Its dimensions (the lengths of the axes a, b, c and the angles between them α, β, γ) are precisely measured.

The space group provides a complete description of the symmetry elements within the crystal, such as rotation axes, mirror planes, and inversion centers. For instance, crystallographic studies on a related derivative, 1,3-Dimethyl-1H-indole-2-carbonitrile, identified its crystal system as monoclinic with a P2₁/c space group. researchgate.net Determining these parameters for this compound would be essential for understanding its crystal packing, which influences physical properties like melting point and solubility.

Interactive Table: Unit Cell Parameters from XRD

Note: The data below illustrates the parameters determined by XRD. Specific experimental values for this compound are not available in the referenced literature.

| Parameter | Symbol | Description |

| a | Å | Length of the unit cell along the x-axis. |

| b | Å | Length of the unit cell along the y-axis. |

| c | Å | Length of the unit cell along the z-axis. |

| α | ° | Angle between the b and c axes. |

| β | ° | Angle between the a and c axes. |

| γ | ° | Angle between the a and b axes. |

| Space Group | - | Describes the symmetry of the crystal structure. |

| Z | - | Number of molecules per unit cell. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method provides a crucial check on the purity of a synthesized sample by comparing the experimentally measured elemental composition against the theoretically calculated values based on the compound's molecular formula.

For this compound, with a molecular formula of C₁₁H₁₃N, the theoretical elemental composition can be calculated with high precision. An experimental result that closely matches these theoretical percentages provides strong evidence for the compound's identity and purity.

Interactive Table: Theoretical Elemental Composition of this compound

Molecular Formula: C₁₁H₁₃N Molecular Weight: 159.23 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 82.97% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 8.23% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |

| Total | 159.232 | 100.00% |

Theoretical and Computational Studies of 1,3 Dimethyl 2 Methylene 1h Indoline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of molecules. For indoline-based compounds, these theoretical approaches have been successfully applied to understand their properties.

Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For the broader family of indoline (B122111) dyes, FMO analysis is a standard component of computational studies. These analyses reveal that the HOMO is typically localized on the electron-donating part of the molecule, which would correspond to the indoline moiety in Fischer's base, while the LUMO is situated on the electron-accepting part. shd.org.rs The HOMO-LUMO energy gaps for these dyes are crucial for their performance in applications like dye-sensitized solar cells, as they relate to the electron injection efficiency.

Molecular Structure and Conformation Analysis

Computational methods are also pivotal in determining the three-dimensional structure and vibrational properties of molecules.

Optimized Geometry Determination

The determination of the optimized molecular geometry is a fundamental output of quantum chemical calculations. For indoline derivatives, DFT calculations are used to find the most stable conformation by minimizing the energy of the system. shd.org.rs These calculations provide precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. For related indoline structures, the framework often consists of a phenylethenyl group, an indoline ring, and rhodanine rings, and their optimized geometries have been successfully computed. shd.org.rs

Vibrational Analysis (e.g., Computed FT-IR Spectra)

Vibrational analysis, through methods like computed Fourier-Transform Infrared (FT-IR) spectroscopy, provides insights into the vibrational modes of a molecule. Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. While experimental IR spectra for Fischer's base are available, specific computational studies detailing the vibrational analysis of 1,3-Dimethyl-2-methylene-1H-indoline were not found in the reviewed literature. However, for other organic molecules, computational vibrational spectroscopy has proven to be a valuable tool for assigning experimental spectral bands to specific molecular motions. znaturforsch.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its electrophilic and nucleophilic reactive sites. For this compound, an MEP analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a 6-31G++(d,p) basis set, would reveal the regions of positive and negative electrostatic potential. researchgate.net

In such a map, regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, the exocyclic methylene (B1212753) group and the nitrogen atom of the indoline ring are expected to be the primary centers of negative potential. These regions are indicative of high electron density and are the most probable sites for interactions with electrophiles.

Conversely, areas of positive potential, usually depicted in blue, represent electron-deficient regions prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring are anticipated to exhibit positive electrostatic potential. The MEP map provides a clear visualization of the molecule's charge landscape, which is crucial for predicting its reactivity and intermolecular interactions. A study on a similar indole (B1671886) derivative, methyl 1H-indol-5-carboxylate, utilized MEP analysis to identify the electrophilic and nucleophilic sites, corroborating the utility of this method for understanding the reactivity of such heterocyclic systems. researchgate.netresearchgate.net

Table 1: Predicted Regions of Electrostatic Potential in this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Exocyclic Methylene Carbon | Negative | Red/Yellow | Electrophilic Attack |

| Indoline Nitrogen Atom | Negative | Red/Yellow | Electrophilic Attack |

| Aromatic Ring | Varied | Green/Yellow | Complex Interactions |

| Hydrogen Atoms of Methyl Groups | Positive | Blue | Nucleophilic Attack |

Mechanistic Insights from Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, elucidating the intricate details of bond formation and cleavage. For reactions involving this compound, computational studies can map out the entire reaction pathway, identify transition states, and determine the thermodynamic and kinetic feasibility of various mechanistic routes.

Reaction energy profiles, calculated using quantum chemical methods, are fundamental to understanding reaction mechanisms. These profiles plot the potential energy of a system as a function of the reaction coordinate, which represents the progress of the reaction. By identifying the energies of reactants, transition states, intermediates, and products, the thermodynamic and kinetic aspects of the reaction can be quantified.

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Thermodynamic Parameter | Description | Significance |

| Enthalpy Change (ΔH) | Heat absorbed or released | Determines exothermicity/endothermicity |

| Gibbs Free Energy Change (ΔG) | Energy available to do work | Determines spontaneity (exergonic/endergonic) |

| Activation Energy (Ea) | Minimum energy for reaction | Determines reaction rate |

Synchronicity and Asynchronicity of Reaction Steps

The degree of synchronicity in a chemical reaction, particularly in cycloadditions and other concerted processes, can be evaluated through computational analysis of the transition state geometry. A synchronous reaction is one in which all bond-forming and bond-breaking events occur simultaneously. In contrast, an asynchronous reaction involves a stepwise or non-uniform progression of these events.

The synchronicity of a reaction involving this compound can be assessed by examining the lengths of the forming and breaking bonds in the calculated transition state structure. A computational study on the cycloaddition reactions of nitrilimines, for example, found that both [3+2] and [1+2] pathways were concerted but asynchronous, with the degree of asynchronicity being a key distinguishing feature. researchgate.net For a reaction with this compound, a similar analysis would provide a detailed picture of the bonding changes along the reaction pathway.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the selectivity and outcome of many chemical reactions. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, can identify and characterize these weak interactions in transition states and intermediates.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to define atomic basins and bond paths. QTAIM can be used to quantify the strength and nature of both covalent and non-covalent interactions. A theoretical investigation of the noncovalent interactions between indole and dichloromethane utilized QTAIM and RDG plots to characterize the hydrogen bonding and other weak interactions. researchgate.netnih.gov A similar approach applied to the transition states of reactions involving this compound could elucidate the subtle non-covalent forces that govern stereoselectivity and regioselectivity.

Electronic Structure and Spectroscopic Property Predictions

Computational methods are powerful tools for predicting the electronic structure and spectroscopic properties of molecules, providing a deeper understanding of their behavior and allowing for the interpretation of experimental data.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing information about the absorption maxima (λmax), oscillator strengths, and the nature of the electronic transitions involved.

For this compound, a TD-DFT calculation, likely using a functional such as B3LYP or CAM-B3LYP with an appropriate basis set, would predict the wavelengths of maximum absorption and the corresponding electronic transitions. researchgate.net These transitions would likely involve the π-electrons of the indole ring and the exocyclic double bond. The results of such calculations can be compared with experimental UV-Vis spectra to validate the computational model and to gain a more detailed understanding of the molecule's electronic structure. researchgate.net A study on a squaraine dye containing a dimethyl-indoline moiety utilized DFT to calculate the HOMO-LUMO energy levels and understand the electron delocalization within the molecule. mdpi.comresearchgate.net

Table 3: Predicted Electronic Transitions for this compound from a Hypothetical TD-DFT Calculation

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | ~300-350 | > 0.1 | π → π* transition involving the conjugated system |

| S0 → S2 | ~250-280 | > 0.1 | Higher energy π → π* transition |

Correlation of Experimental and Computed Spectra

The correlation of experimentally obtained spectra with computationally predicted spectra is a powerful tool in the structural elucidation and electronic characterization of molecules like this compound, commonly known as Fischer's base. This approach typically involves using quantum chemical calculations, such as Density Functional Theory (DFT), to predict spectroscopic parameters, which are then compared with experimental data from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While comprehensive correlational studies specifically for this compound are not extensively detailed in publicly accessible literature, the methodology is well-established for indole derivatives and similar organic compounds.

Computational methods, particularly DFT, are employed to calculate the vibrational frequencies of a molecule. These calculated frequencies can be directly compared to the experimental IR spectrum. For instance, the experimental gas-phase IR spectrum for this compound is available through resources like the NIST Chemistry WebBook. A theoretical study would involve optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) and then performing a frequency calculation. The computed vibrational modes can be assigned to the corresponding experimental peaks, aiding in a more precise understanding of the molecule's vibrational behavior. It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental values.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shifts for each nucleus in the molecule. These predicted values are then correlated with the experimental NMR spectrum. Discrepancies and concurrences between the computed and experimental data can confirm the proposed structure and provide insights into the electronic environment of the atoms. For example, in a study of indole-pyrazole hybrids, ¹H NMR signals for the indole system were observed in the 6.94–7.61 ppm range, and ¹³C NMR signals for the indole ring were seen between 109.2–138.1 ppm mdpi.com. A computational study on Fischer's base would aim to reproduce these characteristic shifts.

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method used. TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. These calculations can help assign the nature of the electronic transitions (e.g., π→π* or n→π*) and understand the influence of molecular structure on the absorption properties. Studies on related indole derivatives have successfully used TD-DFT to interpret their electronic spectra.

The table below illustrates a hypothetical correlation between experimental and computed spectral data for this compound, based on typical findings for similar molecules.

| Spectroscopic Technique | Experimental Data (Typical/Reference Values) | Computed Data (Example Calculation) | Correlation Analysis |

| IR Spectroscopy | C=C stretch: ~1640 cm⁻¹C-N stretch: ~1350 cm⁻¹Aromatic C-H stretch: ~3050 cm⁻¹ | Scaled vibrational frequencies calculated via DFT (e.g., B3LYP/6-311G*) | High correlation expected after scaling, confirming vibrational mode assignments. |

| ¹H NMR Spectroscopy | Methylene protons (=CH₂): ~3.8-4.0 ppmMethyl protons (N-CH₃): ~2.9 ppmGem-dimethyl protons (C(CH₃)₂): ~1.3 ppmAromatic protons: ~6.5-7.2 ppm | Chemical shifts calculated via GIAO method | Good linear correlation (R² > 0.95) typically observed between experimental and calculated shifts. |

| ¹³C NMR Spectroscopy | Methylene carbon (=CH₂): ~75-80 ppmQuaternary carbon (C(CH₃)₂): ~45-50 ppmAromatic carbons: ~105-145 ppm | Chemical shifts calculated via GIAO method | Strong correlation provides confidence in the structural assignment and electronic description. |

| UV-Vis Spectroscopy | λmax ~280-300 nm in a nonpolar solvent | Electronic transitions calculated via TD-DFT | TD-DFT can predict major absorption bands and assign them to specific molecular orbital transitions (e.g., HOMO→LUMO). |

Molecular Docking Studies in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is most frequently applied in drug discovery to predict the interaction between a small molecule ligand and a biological target, such as a protein or enzyme. nih.gov However, the principles of molecular docking can also be extended to understand interactions within non-biological "chemical systems." For this compound, this could involve modeling its interaction with catalysts, its adsorption onto material surfaces, or its inclusion within host-guest supramolecular systems.

While specific molecular docking studies of Fischer's base within purely chemical systems are not widely documented, the methodology can be hypothetically applied to various scenarios. For instance, Fischer's base is a known precursor in the synthesis of various dyes and functional materials. Molecular docking could be used to simulate its approach and binding to a catalytic surface during a chemical reaction. This could provide insights into the reaction mechanism, identifying the most favorable binding pose and the key intermolecular interactions (e.g., van der Waals, electrostatic) that facilitate the catalytic process.

Another potential application is in the study of self-assembly or interaction with other organic molecules. Docking simulations could predict how molecules of Fischer's base might interact with each other or with other π-conjugated systems to form aggregates or molecular complexes. This is relevant for understanding its behavior in solution and in the solid state.

In the context of materials science, molecular docking could model the adsorption of this compound onto the surface of nanoparticles or within the pores of a metal-organic framework (MOF). Such studies can predict binding energies and preferred adsorption sites, which is crucial for the design of new materials for applications like chemical sensing or separation.

The general workflow for such a docking study would involve:

Preparation of the "Receptor": Building a computational model of the chemical system of interest (e.g., a catalyst surface, a host molecule).

Preparation of the Ligand: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to systematically explore possible binding poses of the ligand within the active site or on the surface of the receptor.

Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions.

The table below outlines potential molecular docking applications for this compound in various chemical systems and the expected insights.

| Chemical System (Receptor) | Ligand | Potential Application | Insights from Docking |

| Zeolite Catalyst | This compound | Modeling catalytic conversion | Identify binding site within zeolite pores; predict binding energy and orientation relative to active sites. |

| Graphene Sheet | This compound | Study of surface adsorption and π-π stacking | Determine the preferred adsorption geometry (e.g., planar vs. tilted); calculate the strength of π-π interactions. |

| Cyclodextrin Host | This compound | Analysis of host-guest complex formation | Predict whether the molecule can be encapsulated; determine the binding affinity and the most stable inclusion complex geometry. |

Applications in Advanced Chemical Research and Materials Science

Role as Building Blocks in Complex Organic Synthesis

1,3-Dimethyl-2-methylene-1H-indoline serves as a versatile nucleophilic building block in a variety of organic transformations, enabling the construction of intricate molecular frameworks. Its exocyclic methylene (B1212753) group, in conjugation with the indoline (B122111) nitrogen, imparts a strong enamine-like reactivity, making the β-carbon susceptible to attack by a wide range of electrophiles.

One prominent example of its application is in Michael addition reactions. Research has demonstrated that Fischer's base reacts readily with nitro-olefins and alkoxy-nitro-olefins. arkat-usa.org In most cases, this leads to the formation of Michael-type adducts. arkat-usa.org However, the reaction with 2-nitropropene (B1617139) uniquely yields a spiro-1,2-oxazine N-oxide derivative. arkat-usa.org These reactions underscore the utility of this compound in forming new carbon-carbon bonds and accessing diverse heterocyclic systems.